5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved pharmaceuticals.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is a synthetic heterocyclic compound that merges three key pharmacophores: a fluorinated indole, a thiophene ring, and a reactive carbaldehyde group. This unique combination makes it a valuable building block in drug discovery and materials science.
The fluorine atom at the 5-position can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the indole ring.[2] The thiophene substituent at the 2-position introduces a different aromatic system, potentially influencing molecular interactions and biological targets. Finally, the carbaldehyde group at the 3-position serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of more complex molecular architectures.[3][4]
This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde, aimed at researchers and scientists working in organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties
While specific experimental data for 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is not extensively available in the public domain, its properties can be inferred from related structures and general chemical principles.
| Property | Estimated Value/Information | Source |
| CAS Number | 1269399-91-9 | Inferred from supplier data |
| Molecular Formula | C13H8FNOS | Calculated |
| Molecular Weight | 245.28 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | [5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
| Melting Point | Not reported, but related indole-3-carbaldehydes have melting points ranging from 160-235 °C. | [6] |
Synthesis and Spectroscopic Characterization
The synthesis of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde would likely involve a multi-step sequence, culminating in the formylation of a 5-fluoro-2-(thiophen-3-yl)-1H-indole precursor.
Synthetic Pathway
A plausible synthetic route would begin with a Fischer indole synthesis between 4-fluorophenylhydrazine and a suitable thiophene-containing ketone or aldehyde to form the 5-fluoro-2-(thiophen-3-yl)-1H-indole core. This intermediate would then undergo formylation at the C3 position.
Caption: Plausible synthetic pathway for the target compound.
Vilsmeier-Haack Formylation: A Key Transformation
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocycles like indoles.[3][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile.[8][9]
Experimental Protocol: Vilsmeier-Haack Formylation of an Indole Substrate
This generalized protocol is based on established procedures for the formylation of substituted indoles.[7][10]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: In a separate flask, dissolve the 5-fluoro-2-(thiophen-3-yl)-1H-indole precursor in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline.[6][7] The product often precipitates as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water.[7] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole, thiophene, and aldehyde protons. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically around δ 9-10 ppm.[6][11] The aromatic protons of the indole and thiophene rings will resonate in the region of δ 7-8.5 ppm. The NH proton of the indole will likely appear as a broad singlet at a downfield chemical shift (>11 ppm in DMSO-d6).[6]
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the aldehyde carbonyl carbon in the range of δ 180-190 ppm.[11] The signals for the aromatic carbons of the indole and thiophene rings will appear in the δ 100-140 ppm region.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the indole ring.
Infrared (IR) Spectroscopy
The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring will be observed as a broad band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, further confirming the elemental composition.
Chemical Reactivity and Potential Applications
The reactivity of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is dominated by the aldehyde functionality at the C3 position. This group can undergo a variety of transformations, making the compound a versatile intermediate for the synthesis of a diverse range of derivatives.
Caption: Key reactions of the indole-3-carbaldehyde moiety.
Key Reactions
-
Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases, which are themselves valuable intermediates and have shown a range of biological activities.[12] Condensation with active methylene compounds, such as malononitrile or acetophenones, can lead to the formation of Knoevenagel or Claisen-Schmidt condensation products, respectively.[13] These reactions are often used to synthesize chalcone-like molecules with potential anti-inflammatory or anticancer properties.[14]
-
Reductive Amination: Treatment with an amine in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine. This is a powerful method for introducing diverse amine-containing side chains.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting indole-3-carboxylic acid is another important building block.
-
Reduction: Reduction of the aldehyde with a mild reducing agent like sodium borohydride will afford the corresponding alcohol, 3-(hydroxymethyl)-5-fluoro-2-(thiophen-3-yl)-1H-indole.
-
Wittig and Related Reactions: The aldehyde can be converted to an alkene through the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons reaction), providing access to vinyl-substituted indoles.
Potential Applications in Drug Discovery
The indole nucleus is a common feature in many biologically active molecules.[4][15] Derivatives of indole-3-carbaldehyde have been investigated for a wide range of therapeutic applications.[4]
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1] The unique substitution pattern of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde makes it an attractive starting point for the synthesis of novel anticancer agents.
-
Antimicrobial Activity: Indole-based compounds have also shown promise as antimicrobial agents.[12] The presence of the fluorine atom, in particular, has been associated with enhanced antimicrobial, including antimycobacterial, activity.[1]
-
Enzyme Inhibition: The indole scaffold can be tailored to fit into the active sites of various enzymes, making it a valuable template for the design of enzyme inhibitors.
Safety and Handling
As with any chemical compound, 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique combination of a fluorinated indole core, a thiophene substituent, and a reactive aldehyde group provides a versatile platform for the development of novel molecules with diverse biological activities. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in harnessing its potential for their scientific endeavors.
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